(5Z)-5-[(2,3-dihydroxyphenyl)methylidene]-3-(1-morpholin-4-yl-1-oxopropan-2-yl)-1,3-thiazolidine-2,4-dione
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Overview
Description
(5Z)-5-[(2,3-dihydroxyphenyl)methylidene]-3-(1-morpholin-4-yl-1-oxopropan-2-yl)-1,3-thiazolidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes a thiazolidine ring, a morpholine moiety, and a dihydroxyphenyl group. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(2,3-dihydroxyphenyl)methylidene]-3-(1-morpholin-4-yl-1-oxopropan-2-yl)-1,3-thiazolidine-2,4-dione typically involves multiple steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable thioamide with an α-halo acid under basic conditions.
Introduction of the Morpholine Moiety: The morpholine group can be introduced via nucleophilic substitution reactions.
Attachment of the Dihydroxyphenyl Group: This step often involves the use of a suitable aldehyde or ketone in a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The dihydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The carbonyl groups in the thiazolidine and morpholine moieties can be reduced to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine nitrogen.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Quinones derived from the dihydroxyphenyl group.
Reduction Products: Alcohols formed from the reduction of carbonyl groups.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-[(2,3-dihydroxyphenyl)methylidene]-3-(1-morpholin-4-yl-1-oxopropan-2-yl)-1,3-thiazolidine-2,4-dione is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, this compound is investigated for its potential as an enzyme inhibitor, particularly in pathways involving oxidative stress.
Medicine
In medicine, research focuses on its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry
Industrially, the compound may be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5Z)-5-[(2,3-dihydroxyphenyl)methylidene]-3-(1-morpholin-4-yl-1-oxopropan-2-yl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The dihydroxyphenyl group can participate in redox reactions, potentially modulating oxidative stress pathways. The morpholine moiety may interact with various enzymes, altering their activity.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Compounds with similar thiazolidine rings, often used in diabetes treatment.
Morpholine Derivatives: Compounds containing the morpholine moiety, used in various chemical and pharmaceutical applications.
Uniqueness
The uniqueness of (5Z)-5-[(2,3-dihydroxyphenyl)methylidene]-3-(1-morpholin-4-yl-1-oxopropan-2-yl)-1,3-thiazolidine-2,4-dione lies in its combination of functional groups, which confer a distinct set of chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C17H18N2O6S |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
(5Z)-5-[(2,3-dihydroxyphenyl)methylidene]-3-(1-morpholin-4-yl-1-oxopropan-2-yl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H18N2O6S/c1-10(15(22)18-5-7-25-8-6-18)19-16(23)13(26-17(19)24)9-11-3-2-4-12(20)14(11)21/h2-4,9-10,20-21H,5-8H2,1H3/b13-9- |
InChI Key |
SKJITVGQMCOZBC-LCYFTJDESA-N |
Isomeric SMILES |
CC(C(=O)N1CCOCC1)N2C(=O)/C(=C/C3=C(C(=CC=C3)O)O)/SC2=O |
Canonical SMILES |
CC(C(=O)N1CCOCC1)N2C(=O)C(=CC3=C(C(=CC=C3)O)O)SC2=O |
Origin of Product |
United States |
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